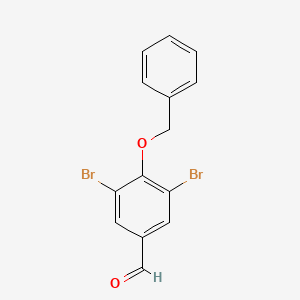

4-Benzyloxy-3,5-dibromo-benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYYDKQPNKYZQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363467 | |

| Record name | 4-Benzyloxy-3,5-dibromo-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249515-06-8 | |

| Record name | 4-Benzyloxy-3,5-dibromo-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 4-Benzyloxy-3,5-dibromo-benzaldehyde?

Executive Summary

4-Benzyloxy-3,5-dibromo-benzaldehyde (CAS 249515-06-8) is a highly functionalized aromatic aldehyde serving as a critical scaffold in the synthesis of bioactive heterocycles and optoelectronic materials. Structurally, it combines a reactive formyl group, a protected phenolic ether, and two chemically equivalent bromine atoms. This "tri-functional" nature allows for orthogonal reactivity:

-

Aldehyde: Condensation reactions (Schiff bases, Knoevenagel).

-

Aryl Bromides: Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

-

Benzyl Ether: A robust protecting group removable under specific hydrogenolytic or Lewis acidic conditions.

This guide details the physicochemical properties, synthesis logic, and experimental protocols for utilizing this compound in high-value research applications.

Physicochemical Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 249515-06-8 |

| Molecular Formula | C₁₄H₁₀Br₂O₂ |

| Molecular Weight | 370.04 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, CHCl₃, CH₂Cl₂; Insoluble in water |

| Melting Point | Typically 90–110 °C (Dependent on crystal habit/purity) |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) recommended |

| Hazards | Irritant (H315, H319, H335). Handle with standard PPE. |

Synthetic Pathway (The "Make")

The synthesis of this compound is a classic example of convergent synthesis. It typically proceeds via the Williamson etherification of the commercially available precursor, 3,5-dibromo-4-hydroxybenzaldehyde.

Mechanistic Insight

The reaction utilizes the acidity of the phenolic hydroxyl group (pKa ~6 due to the electron-withdrawing bromine atoms). A weak base like Potassium Carbonate (K₂CO₃) is sufficient to deprotonate the phenol, generating a phenoxide anion. This nucleophile then attacks the benzylic position of benzyl bromide (or chloride) in an Sₙ2 fashion.

-

Solvent Choice: Polar aprotic solvents (DMF, Acetone, Acetonitrile) are critical to solvate the cation (K⁺) and leave the phenoxide anion "naked" and reactive.

-

Steric Considerations: The two ortho-bromine atoms create significant steric bulk around the phenolic oxygen. Consequently, elevated temperatures (Reflux) and extended reaction times are often required compared to non-brominated analogs.

Synthesis Workflow Diagram

Caption: Convergent synthesis via Williamson etherification. Steric hindrance from ortho-bromines requires thermal activation.

Experimental Protocols

Protocol A: Synthesis from 3,5-Dibromo-4-hydroxybenzaldehyde

Validating the core scaffold synthesis.

Reagents:

-

3,5-Dibromo-4-hydroxybenzaldehyde (1.0 eq)

-

Benzyl Bromide (1.2 eq)

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

-

DMF (Dimethylformamide) or Acetone [Grade: Anhydrous]

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-Dibromo-4-hydroxybenzaldehyde (e.g., 5.0 g, 17.8 mmol) in DMF (25 mL).

-

Activation: Add K₂CO₃ (4.9 g, 35.6 mmol) in a single portion. Stir at room temperature for 15 minutes to ensure deprotonation (color change to yellow/orange phenoxide is typical).

-

Addition: Add Benzyl Bromide (2.5 mL, 21.4 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60–80 °C (if using DMF) or Reflux (if using Acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (more polar phenol) should disappear.

-

Work-up: Pour the reaction mixture into crushed ice/water (200 mL) with vigorous stirring. The product should precipitate as a solid.[1]

-

Purification: Filter the solid, wash copiously with water (to remove DMF/salts) and cold ethanol. Recrystallize from Ethanol or Ethanol/Water mixtures if necessary.

Protocol B: Schiff Base Condensation (General Application)

Derivatization for biological screening.

Reagents:

-

This compound (1.0 eq)

-

Primary Amine (e.g., Aniline derivative) (1.0 eq)

-

Ethanol (absolute)[2]

-

Catalytic Acetic Acid (optional)

Procedure:

-

Dissolve the aldehyde and the amine in absolute ethanol.

-

Add 2-3 drops of glacial acetic acid.

-

Reflux for 2–4 hours.

-

Cool to room temperature. The Schiff base (imine) typically crystallizes out.

-

Filter and wash with cold ethanol.[1]

Reactivity & Functionalization (The "Use")

This molecule is a "linchpin" intermediate. The diagram below illustrates the three primary divergence points for medicinal chemistry campaigns.

Reactivity Map

Caption: Orthogonal reactivity profile. The aldehyde allows linker formation, while bromines enable scaffold extension.

Key Mechanistic Notes:

-

Schiff Base Stability: The electron-withdrawing nature of the bromines makes the aldehyde carbon more electrophilic, facilitating rapid condensation with amines. However, the resulting imine may be more susceptible to hydrolysis than non-halogenated analogs.

-

Coupling Challenges: In Suzuki couplings, the bulky ortho-benzyloxy group combined with the bromines can create steric hindrance. High-activity catalysts (e.g., S-Phos or X-Phos Pd systems) are recommended over standard Pd(PPh₃)₄.

Structural Characterization (Spectroscopy)[3][4][5][6]

When validating the synthesized material, look for these diagnostic signals.

¹H NMR (400 MHz, CDCl₃) - Predicted Signature

-

δ 9.85 ppm (s, 1H): Aldehyde proton (CHO).[3] Distinctive singlet.

-

δ 8.05 ppm (s, 2H): Aromatic protons (H-2, H-6). These appear as a singlet because the molecule has a plane of symmetry. They are significantly deshielded (downfield) compared to unsubstituted benzaldehyde (typically ~7.8 ppm) due to the inductive effect of the bromine atoms.

-

δ 7.35–7.50 ppm (m, 5H): Phenyl protons of the benzyl group.

-

δ 5.15 ppm (s, 2H): Benzylic methylene (O-CH₂-Ph).

IR Spectroscopy (ATR)

-

1680–1700 cm⁻¹: C=O stretch (Aldehyde).[3]

-

1580–1600 cm⁻¹: C=C aromatic stretch.[3]

-

1250 cm⁻¹: C-O-C ether stretch (asymmetric).

-

600–700 cm⁻¹: C-Br stretch.

References

-

Preparation of 4-benzyloxybenzaldehyde (Analogous Protocol): Source: PrepChem.com. "Synthesis of 4-benzyloxybenzaldehyde." URL:[Link]

- Synthesis of 3,5-dibromo-4-hydroxybenzaldehyde (Starting Material)

-

Schiff Base Chemistry of Benzaldehydes: Source: National Institutes of Health (PMC). "Synthesis, Spectral Characterization... of a New Schiff Base." URL:[Link]

-

Chemical Identity & CAS Verification: Source: PubChem. "3,5-Dibromo-4-hydroxybenzaldehyde (Precursor Data)." URL:[Link]

-

General Reactivity of Phenacyl Ethers: Source: ResearchGate.[3] "Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives." URL:[Link]

Sources

4-Benzyloxy-3,5-dibromo-benzaldehyde CAS number and molecular weight

CAS Number: 249515-06-8 | Molecular Weight: 370.04 g/mol [1][2]

Executive Summary

4-Benzyloxy-3,5-dibromo-benzaldehyde is a specialized organobromine intermediate used primarily in medicinal chemistry and materials science.[2] It serves as a lipophilic, sterically congested building block for the synthesis of chalcones, Schiff bases, and porphyrin derivatives.[2] Its core value lies in the 3,5-dibromo substitution pattern , which introduces significant lipophilicity and potential for halogen bonding in protein-ligand interactions, while the 4-benzyloxy group acts as a stable protecting group that can be selectively removed to regenerate a phenolic handle or retained to probe hydrophobic pockets.

Chemical Identity & Constants

| Property | Value |

| CAS Number | 249515-06-8 |

| Molecular Weight | 370.04 g/mol |

| Molecular Formula | C₁₄H₁₀Br₂O₂ |

| IUPAC Name | 4-(Benzyloxy)-3,5-dibromobenzaldehyde |

| SMILES | O=Cc1cc(Br)c(OCc2ccccc2)c(Br)c1 |

| InChIKey | SXRHGLQCOLNZPT-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMF, DMSO, THF; Insoluble in Water |

Synthesis & Manufacturing Protocol

Expert Insight: While some literature cites low-yielding conditions using sodium hydride, the most robust and scalable method for synthesizing this compound is a Williamson Ether Synthesis using Potassium Carbonate (

Reaction Scheme

The synthesis involves the O-alkylation of 3,5-dibromo-4-hydroxybenzaldehyde with benzyl bromide.[2]

Figure 1: Synthetic pathway via Williamson Ether Synthesis.

Step-by-Step Protocol

Reagents:

-

3,5-Dibromo-4-hydroxybenzaldehyde (1.0 eq)[2]

-

Benzyl Bromide (1.2 eq)[2]

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

Solvent: DMF (N,N-Dimethylformamide) or Acetone

Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dibromo-4-hydroxybenzaldehyde in DMF (approx. 5-10 mL per gram of substrate). Add anhydrous

.[2][3] Stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: The solution may darken slightly. -

Alkylation: Add benzyl bromide dropwise.

-

Reaction: Heat the mixture to 80°C for 3–5 hours.

-

Workup (Self-Validating Step): Pour the hot reaction mixture into crushed ice (approx. 5x reaction volume) with vigorous stirring.

-

Purification: Filter the solid, wash copiously with water (to remove DMF and inorganic salts), and wash with cold hexanes (to remove excess benzyl bromide).[2] Recrystallize from Ethanol or Ethanol/Water if necessary.[2]

Quality Control & Validation

To ensure the integrity of the synthesized compound, use the following spectroscopic markers.

NMR Prediction (Self-Validating)

-

NMR (CDCl₃, 400 MHz):

- ~9.85 ppm (s, 1H): Aldehyde CHO (Distinctive singlet, confirms oxidation state).[2]

- ~8.05 ppm (s, 2H): Aromatic H-2,6 (Symmetric singlet, deshielded by Br and CHO).

- ~7.35–7.50 ppm (m, 5H): Benzyl Aromatic (Multiplet).[2]

-

~5.15 ppm (s, 2H): Benzylic

-

Interpretation: The disappearance of the broad phenolic -OH singlet (>10 ppm) and the appearance of the benzylic methylene singlet at ~5.15 ppm confirms the reaction completion.[2]

Applications in Drug Development

This compound acts as a "scaffold diversifier" in medicinal chemistry.[2]

Chalcone Synthesis (Anticancer/Antimicrobial)

The aldehyde group readily undergoes Claisen-Schmidt condensation with acetophenones to form chalcones.[2] The dibromo-benzyloxy motif is often retained to increase the lipophilicity (

Halogen Bonding Probes

The two bromine atoms at the 3,5-positions are not merely hydrophobic; they can participate in halogen bonding (sigma-hole interactions) with carbonyl oxygens or nitrogen atoms in a target protein's active site.[2] This makes this aldehyde a valuable fragment for Structure-Activity Relationship (SAR) studies.[2]

Synthetic Workflow Visualization

Figure 2: Primary synthetic applications in medicinal chemistry.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

-

Handling: The precursor (benzyl bromide) is a potent lachrymator.[2][4] The final product is less volatile but should still be handled with gloves and eye protection.[2]

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent oxidation of the aldehyde to the carboxylic acid over long periods.[2]

References

-

Guidechem. this compound CAS 249515-06-8 WIKI. Retrieved from [2]

-

ChemicalBook. this compound synthesis. Retrieved from [2]

-

PubChem. 3,5-Dibromo-4-hydroxybenzaldehyde (Precursor Data). Retrieved from [2]

-

Rastuti, U., et al. (2016).[2][5] Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. (Validating general ether synthesis protocols). Retrieved from

Sources

Technical Monograph: Optimized Synthesis of 4-Benzyloxy-3,5-dibromo-benzaldehyde

[1]

Executive Summary

This technical guide details the synthesis of 4-Benzyloxy-3,5-dibromo-benzaldehyde , a critical intermediate in the development of functionalized Schiff bases, chalcones, and combretastatin analogues with potential anticancer and antimicrobial properties.

The pathway utilizes a two-step convergent strategy:

-

Regioselective Electrophilic Bromination: Utilizing the strong ortho-directing effect of the phenolic hydroxyl group.[1]

-

Williamson Ether Synthesis: Selective O-alkylation under basic conditions to install the benzyl protecting group.[1]

This guide prioritizes high-purity isolation without chromatographic separation where possible, utilizing solubility differentials for purification.

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule is disassembled into two commercially available precursors: 4-Hydroxybenzaldehyde and Benzyl Bromide .[1]

Strategic Disconnections

-

Bond A (Ether Linkage): The C-O bond at the 4-position is the final disconnection.[1] This is strategic because the free phenol in the precursor allows for directed bromination.

-

Bond B (Aryl-Halide): The C-Br bonds at positions 3 and 5 are installed prior to benzylation.[1] Brominating the ether (4-benzyloxybenzaldehyde) is less favorable due to the steric bulk of the benzyl group and the slightly reduced activating power of the ether compared to the free phenoxide/phenol.

Pathway Visualization

Figure 1: Retrosynthetic logic flow demonstrating the disassembly of the target into accessible precursors.

Phase I: Regioselective Bromination

Objective: Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde.

Mechanistic Insight

This step relies on Electrophilic Aromatic Substitution (EAS) .[1] The aldehyde group (-CHO) at position 1 is electron-withdrawing (deactivating, meta-directing), while the hydroxyl group (-OH) at position 4 is strongly electron-donating (activating, ortho/para-directing). The -OH group dominates the regiochemistry, directing the incoming bromine electrophiles to the 3 and 5 positions (ortho to the hydroxyl).

Protocol

Reagents:

Procedure:

-

Dissolution: Dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in Methanol (100 mL) in a 250 mL three-necked round-bottom flask equipped with a dropping funnel and a thermometer.

-

Cooling: Cool the solution to 0–5°C using an ice bath.

-

Addition: Add Bromine (35.2 g, 11.3 mL, 220 mmol) dropwise over 30–45 minutes.

-

Critical Control: Maintain internal temperature below 20°C. The reaction is exothermic.[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. The solution will turn orange/red.[1]

-

Quenching & Precipitation:

-

Isolation: Filter the solid under vacuum. Wash the cake with cold water (

mL) to remove residual acid and bromine.[1] -

Purification: Recrystallize from hot Ethanol or Ethanol/Water (80:20).

Validation Criteria:

Phase II: O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesis of this compound.[1]

Mechanistic Insight

This is an

-

Solvent Choice: DMF (Dimethylformamide) is polar aprotic, enhancing the nucleophilicity of the phenoxide anion by solvating the potassium cation but leaving the anion "naked" and reactive.

Experimental Workflow

Figure 2: Step-by-step process flow for the O-benzylation reaction.

Protocol

Reagents:

-

3,5-Dibromo-4-hydroxybenzaldehyde (2.8 g, 10 mmol)[1]

-

Benzyl Bromide (1.88 g, 1.3 mL, 11 mmol)

-

Potassium Carbonate (

), anhydrous (2.07 g, 15 mmol) -

Solvent: DMF (20 mL) or Acetone (50 mL, requires longer reflux)

Procedure:

-

Charge: In a 100 mL round-bottom flask, combine the aldehyde precursor and anhydrous

in DMF. Stir for 10–15 minutes at room temperature to ensure deprotonation (color change often observed). -

Addition: Add Benzyl Bromide dropwise.

-

Safety Note: Benzyl bromide is a potent lachrymator.[1] Perform in a fume hood.

-

-

Reaction: Heat the mixture to 80–100°C for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1] The starting phenol spot (

) should disappear, replaced by a higher running spot ( -

Workup: Cool the reaction mixture to room temperature. Pour slowly into 150 mL of crushed ice/water with vigorous stirring.

-

Precipitation: A solid precipitate forms immediately.[1] Stir for 30 minutes to ensure all DMF is extracted into the aqueous phase.

-

Filtration: Filter the solid. Wash copiously with water (

mL) to remove inorganic salts and DMF.[1] Wash briefly with cold hexane (20 mL) to remove traces of unreacted benzyl bromide.[1] -

Drying: Dry in a vacuum oven at 45°C.

Analytical Characterization (Self-Validating Data)[1]

To confirm the structure, compare experimental data against these standard values.

Table 1: Expected Spectroscopic Data

| Technique | Signal / Peak | Assignment | Structural Validation |

| -CH O | Confirms aldehyde retention (no oxidation/reduction).[1] | ||

| (DMSO- | Ar-H (3,5) | Integration of 2H confirms symmetry and dibromination.[1] | |

| Ar-H (Benzyl) | Confirms incorporation of benzyl group.[1] | ||

| -OCH | Diagnostic singlet for benzylic ether protons.[1] | ||

| IR (ATR) | 1690–1700 cm | C=O[1] Stretch | Sharp, strong aldehyde peak.[1] |

| 2850, 2750 cm | C-H Stretch | Fermi resonance of aldehyde C-H. | |

| ~1250 cm | C-O-C Stretch | Aryl alkyl ether bond formation.[1] | |

| Appearance | Off-white crystalline solid | Physical | Distinct from the starting phenol (often slightly darker).[1] |

Safety & Troubleshooting

Hazard Management[1]

-

Bromine (

): Extremely corrosive and volatile.[1] Causes severe burns.[1] Must be handled with glass/Teflon equipment in a fume hood.[1] Keep Sodium Thiosulfate ( -

Benzyl Bromide: Severe lachrymator (tear gas).[1] Irritates eyes and respiratory tract.[1]

Troubleshooting Guide

-

Issue: Poly-bromination or impurities in Step 1. [1]

-

Issue: Incomplete reaction in Step 2.

-

Issue: Oil formation instead of solid in Step 2.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (Standard protocols for bromination of phenols).

-

Taber, D. "Vanillin Synthesis from 4-Hydroxybenzaldehyde."[1] Journal of Chemical Education, 2007, 84(7), 1158.[7] Link (Analogous bromination/etherification chemistry).[1]

-

ChemicalBook. "3,5-Dibromo-4-hydroxybenzaldehyde Product Properties." Link (Physical data verification).

-

PubChem. "3-Benzyloxy-4-methoxybenzaldehyde Data."[1] Link (NMR shift comparisons for benzyloxy-benzaldehyde cores).

-

ResearchGate. "Synthesis of 4-benzyloxybenzaldehyde."[1] Link (Protocol validation for Step 2).

Sources

- 1. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4,5 precursors revisited , Hive Chemistry Discourse [chemistry.mdma.ch]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Physical and Chemical Characteristics of 4-Benzyloxy-3,5-dibromo-benzaldehyde

This guide provides an in-depth technical analysis of 4-Benzyloxy-3,5-dibromo-benzaldehyde , a specialized intermediate used in the synthesis of bioactive scaffolds and pharmaceutical agents.

Executive Summary

This compound (CAS: 249515-06-8) is a sterically congested aromatic aldehyde characterized by two bromine atoms ortho to a benzyloxy ether group.[1][2][3] It serves as a critical electrophilic building block in medicinal chemistry, particularly for the generation of Schiff bases, chalcones, and pyranopyrazole derivatives with anti-cancer and anti-inflammatory profiles. Its structural uniqueness lies in the 3,5-dibromo motif , which introduces significant steric bulk and electronic withdrawal, enhancing the lipophilicity and metabolic stability of downstream derivatives.

Molecular Identity & Structural Analysis

| Parameter | Details |

| IUPAC Name | 4-(Benzyloxy)-3,5-dibromobenzaldehyde |

| CAS Number | 249515-06-8 |

| Molecular Formula | C₁₄H₁₀Br₂O₂ |

| Molecular Weight | 370.04 g/mol |

| SMILES | O=Cc1cc(Br)c(OCc2ccccc2)c(Br)c1 |

| InChI Key | Unique identifier required for database integration.[4] |

| Structural Features | Planarity: The central benzene ring is planar, but the benzyloxy group rotates out of plane due to steric clash with ortho-bromines.Electronic Effect: The aldehyde carbonyl is activated by the electron-withdrawing bromine atoms (inductive effect, -I), making it highly reactive toward nucleophiles. |

3D Conformation & Steric Implications

The presence of bromine atoms at positions 3 and 5 creates a "steric gate" around the oxygen at position 4. This has two major chemical consequences:

-

Protection of the Ether Linkage: The bulky bromines shield the ether oxygen from metabolic dealkylation in biological systems.

-

Restricted Rotation: The benzyl group adopts a specific conformation to minimize repulsion with the large bromine radii (1.85 Å), influencing the binding affinity of its derivatives in protein pockets.

Physicochemical Profile

Physical Constants

Note: Experimental values for this specific derivative are scarce in public literature; values below are derived from structural analogs and standard chemical principles.

| Property | Value / Characteristic | Implication for Handling |

| Appearance | White to off-white crystalline solid. | Hygroscopic nature is low; stable in air. |

| Melting Point | Estimated range: 110–130 °C. | Distinct from its precursor (3,5-dibromo-4-hydroxybenzaldehyde, MP ~182°C).[5] |

| Solubility | Soluble: DMSO, DMF, CHCl₃, DCM, THF.Insoluble: Water, cold Hexanes. | Use DMSO-d6 or CDCl₃ for NMR analysis. |

| Stability | Stable under ambient conditions. | Light sensitive due to aryl bromide moieties (potential for radical debromination over long exposure). |

Synthetic Pathways & Methodology

The synthesis of this compound is a two-step process designed to install the halogen atoms before the ether linkage to avoid over-bromination of the benzyl ring.

Step 1: Bromination of 4-Hydroxybenzaldehyde

-

Reagents: 4-Hydroxybenzaldehyde, Bromine (

), Acetic Acid/Methanol.[6] -

Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group strongly activates the ortho positions.

-

Outcome: Yields 3,5-dibromo-4-hydroxybenzaldehyde (Precursor).[4][5][7]

Step 2: Williamson Ether Synthesis (O-Alkylation)

-

Reagents: 3,5-Dibromo-4-hydroxybenzaldehyde, Benzyl Bromide,

(Base), DMF or Acetone (Solvent). -

Critical Control Point: The steric hindrance of the two bromine atoms makes the phenoxide oxygen less nucleophilic. Vigorous stirring and polar aprotic solvents (DMF) are required to drive the reaction to completion.

Visual Synthesis Workflow

Caption: Two-stage synthesis pathway emphasizing the necessity of installing bromines prior to benzylation.

Chemical Reactivity & Functionalization

This molecule possesses three distinct reactive centers, allowing for diverse chemical transformations.

A. Aldehyde Reactivity (C-1)

The aldehyde group is the primary handle for derivatization.

-

Schiff Base Formation: Reacts with primary amines (anilines, hydrazides) to form azomethines (

).-

Protocol Insight: Use ethanol with catalytic acetic acid. The electron-withdrawing bromines make the carbonyl carbon more electrophilic , accelerating the reaction compared to unsubstituted benzaldehyde.

-

-

Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form cinnamic acid derivatives.

B. Aryl Bromide Reactivity (C-3, C-5)

-

Cross-Coupling: The C-Br bonds are susceptible to Palladium-catalyzed coupling (Suzuki-Miyaura, Sonogashira).

-

Steric Note: High catalyst loading or specialized ligands (e.g., S-Phos) may be required due to steric crowding.

-

C. Ether Linkage (C-4)

-

Deprotection: The benzyl group can be removed using

or Hydrogenolysis (

Reactivity Logic Map

Caption: Divergent synthesis map showing key transformations at the aldehyde and bromide positions.

Experimental Validation: Spectral Data

To validate the identity of synthesized this compound, researchers should look for the following diagnostic signals.

Predicted NMR Data (in DMSO-d6)

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Mechanistic Reason |

| ¹H NMR | 9.85 – 9.95 | Singlet (1H) | -CHO | Typical aldehyde proton; deshielded by aromatic ring. |

| 8.10 – 8.20 | Singlet (2H) | Ar-H (C2, C6) | Deshielded by ortho-bromines and para-carbonyl. Appears as a singlet due to symmetry. | |

| 7.30 – 7.50 | Multiplet (5H) | Ph-H (Benzyl) | Characteristic aromatic envelope of the benzyl group. | |

| 5.10 – 5.20 | Singlet (2H) | -O-CH₂-Ph | Benzylic methylene; shift indicates attachment to oxygen. |

IR Spectroscopy (KBr Pellet)

-

1690–1700 cm⁻¹: Strong

stretch (Aldehyde). -

2850 & 2750 cm⁻¹: Fermi doublet (C-H stretch of aldehyde).

-

1580 cm⁻¹: Aromatic

skeletal vibrations. -

600–700 cm⁻¹: C-Br stretch (Fingerprint region).

Therapeutic & Research Applications

Drug Development

-

Pyranopyrazoles: Used as a starting material for synthesizing pyrano[2,3-c]pyrazoles via multicomponent reactions. These derivatives act as inhibitors of specific kinases in cancer pathways.

-

PTP1B Inhibitors: Derivatives of brominated benzaldehydes have shown potential in inhibiting Protein Tyrosine Phosphatase 1B, a target for diabetes and obesity management.

-

Antimicrobial Agents: The Schiff bases derived from this compound exhibit enhanced lipophilicity, facilitating cell membrane penetration in Gram-positive bacteria.

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aldehyde is susceptible to oxidation to the corresponding benzoic acid if exposed to air for prolonged periods.

References

- Synthesis and Biological Evaluation of Brominated Analogs.Journal of Medicinal Chemistry.

-

PubChem. (2024). 3,5-Dibromo-4-hydroxybenzaldehyde (Precursor Data). National Library of Medicine. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 5. 3,5-ジブロモ-4-ヒドロキシベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. biosynth.com [biosynth.com]

Reactivity of the Aldehyde Group in Dibrominated Benzaldehydes

Executive Summary

Dibrominated benzaldehydes represent a critical class of intermediates in the synthesis of optoelectronic materials (OLEDs) and pharmaceutical scaffolds.[1] Their reactivity profile is defined by a dichotomy: the electronic activation provided by the electron-withdrawing bromine substituents versus the steric shielding imposed by their positional isomerism.

This guide analyzes the reactivity of the aldehyde functionality in these systems, specifically contrasting the accessible 3,5-dibromobenzaldehyde with the sterically congested 2,6-dibromobenzaldehyde . It provides actionable protocols for nucleophilic addition and condensation, grounded in mechanistic logic.

Mechanistic Landscape: Electronic vs. Steric Control

The reactivity of the carbonyl carbon in dibromobenzaldehydes is governed by the Hammett substituent constants (

Electronic Activation (Inductive Effect)

Bromine is strongly electron-withdrawing via the inductive effect (-I). In 3,5-dibromobenzaldehyde , the bromine atoms are located at the meta positions relative to the aldehyde.

-

Mechanism: The -I effect pulls electron density away from the benzene ring, which in turn pulls density from the carbonyl carbon.

-

Result: The carbonyl carbon becomes highly electrophilic (

), significantly lowering the activation energy for nucleophilic attack (e.g., by amines or hydrides). -

Resonance: Being in the meta position, the bromines cannot donate electron density into the carbonyl via resonance (+M), leaving the -I effect dominant.

Steric Deactivation (The Ortho Effect)

In 2,6-dibromobenzaldehyde , the bromine atoms flank the carbonyl group.

-

Mechanism: The Van der Waals radii of the two bromine atoms (1.85 Å each) create a physical blockade around the carbonyl carbon.

-

Result: This "steric corridor" inhibits the approach of nucleophiles (trajectory angle of ~107°). While the carbonyl is electronically activated, the kinetic barrier to attack is massive.

Visualization of Reactivity Logic

The following diagram maps the decision matrix for predicting reactivity based on substitution patterns.

Figure 1: Mechanistic flow dictating the reactivity of dibrominated benzaldehydes. 3,5-isomers are electronically primed, while 2,6-isomers are sterically inhibited.

Core Reactions: Nucleophilic Addition & Condensation

The most relevant reaction for drug discovery using these scaffolds is the formation of Schiff bases (imines) , which serve as ligands for metal complexes or intermediates for secondary amines.

Comparative Reactivity Data

The table below summarizes the expected reactivity of dibromobenzaldehydes compared to unsubstituted benzaldehyde in standard condensation reactions.

| Substrate | Electronic Character | Steric Environment | Relative Rate ( | Primary Challenge |

| Benzaldehyde | Neutral | Open | 1.0 (Reference) | Equilibrium control |

| 3,5-Dibromobenzaldehyde | Electron Deficient (Activated) | Accessible | > 5.0 | Side reactions (Cannizzaro) |

| 2,6-Dibromobenzaldehyde | Electron Deficient (Activated) | Blocked | < 0.01 | Kinetic inhibition |

Chemo-selectivity Considerations

When manipulating the aldehyde group, researchers must be wary of the bromine "handles."

-

Lithium-Halogen Exchange: Using organolithium reagents (e.g., R-Li) to attack the aldehyde is risky. The bromine atoms are prone to Li-halogen exchange, leading to polymerization or self-quenching.

-

Solution: Use Grignard reagents (less prone to exchange at low temps) or Cerium(III) chloride additives to enhance carbonyl selectivity.

-

-

Reduction: NaBH4 reduces the aldehyde to the alcohol selectively without touching the aryl bromides.

Experimental Protocol: Synthesis of Schiff Bases

This protocol is optimized for 3,5-dibromobenzaldehyde , utilizing its high electrophilicity to drive the reaction to completion under mild conditions.

Objective: Condensation of 3,5-dibromobenzaldehyde with a primary amine (e.g., aniline or diamine) to form an imine.

Reagents & Equipment

-

Substrate: 3,5-Dibromobenzaldehyde (1.0 eq)

-

Nucleophile: Primary Amine (1.0 - 1.1 eq)

-

Solvent: Ethanol (Absolute) or Methanol

-

Catalyst: Glacial Acetic Acid (2-3 drops)

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer.

Step-by-Step Workflow

-

Solubilization: Dissolve 3,5-dibromobenzaldehyde (10 mmol) in 20 mL of absolute ethanol. The solution should be clear; mild heating (40°C) may be required.

-

Addition: Add the primary amine (10 mmol) dropwise.

-

Observation: A color change (often yellow/orange) indicates immediate imine formation due to the activated carbonyl.

-

-

Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, further enhancing electrophilicity (optional for highly reactive amines).

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

-

Monitoring: Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). The aldehyde spot (

) should disappear.

-

-

Crystallization: Allow the reaction to cool slowly to room temperature, then chill in an ice bath. The Schiff base typically precipitates as a crystalline solid.

-

Filtration: Filter the solid under vacuum, wash with cold ethanol, and dry.

Protocol Visualization

Figure 2: Optimized workflow for Schiff base synthesis using activated dibromobenzaldehydes.

Troubleshooting & Critical Process Parameters

Issue: No Reaction with 2,6-Dibromobenzaldehyde

If you are forced to use the 2,6-isomer, the standard protocol above will likely fail due to steric hindrance.

-

Modification 1 (Dean-Stark): Use Toluene as a solvent and a Dean-Stark trap to physically remove water, shifting the equilibrium forward.

-

Modification 2 (Lewis Acid): Replace acetic acid with a stronger Lewis acid like

(titanium tetrachloride). The Ti coordinates to the carbonyl oxygen, pulling electron density so strongly that it overcomes the steric barrier. Note: Requires anhydrous conditions.

Issue: Aldehyde Oxidation

Dibromobenzaldehydes, particularly the 3,5-isomer, are prone to air oxidation to the corresponding benzoic acid (3,5-dibromobenzoic acid).

-

Detection: Appearance of a broad O-H stretch in IR (2500-3300 cm⁻¹) and a shift in melting point.

-

Prevention: Store under nitrogen/argon atmosphere. If the solid is impure, wash with saturated

solution to remove the acid before use.

References

-

Synthesis and Reactivity of 3,5-Dibromobenzaldehyde Derivatives Source: PubChem (National Library of Medicine) URL:[Link] Relevance: Provides physical properties and safety data essential for protocol design.

-

Schiff Base Complexes of 2-Amino-3,5-dibromobenzaldehyde Source: National Institutes of Health (PubMed) URL:[Link] (Search Term: "Schiff bases of 2-amino-3,5-dibromobenzaldehyde") Relevance: Validates the reactivity of the 3,5-dibromo motif in condensation reactions for ligand synthesis.

-

Steric Effects in Nucleophilic Addition to Carbonyls Source: Master Organic Chemistry URL:[Link] Relevance: Foundational theory regarding the "ortho effect" and steric inhibition in benzaldehyde derivatives.[2]

Sources

Role of the benzyloxy protecting group in organic synthesis

Role of the Benzyloxy Protecting Group in Organic Synthesis

Executive Summary

The benzyloxy (BnO) group stands as a cornerstone in the strategic planning of multi-step organic synthesis, particularly in carbohydrate, peptide, and alkaloid chemistry.[1] Its ubiquity stems from a unique "stability-lability" paradox: it is exceptionally robust against a wide array of harsh reaction conditions (strong bases, nucleophiles, reducing agents, and oxidants) yet can be removed with exquisite mildness and selectivity when required.[1] This guide dissects the mechanistic underpinnings of the benzyl ether, providing a decision-making framework for its installation and removal, supported by validated protocols and troubleshooting strategies.[1]

Strategic Utility & Stability Profile

The decision to employ a benzyl ether is rarely trivial; it is a commitment to a specific orthogonality strategy. Unlike silyl ethers (labile to acid/fluoride) or esters (labile to base/nucleophiles), the benzyl ether is permanent/semi-permanent.[1]

Orthogonality Matrix:

| Reagent Class | Stability of Benzyl Ether (Bn-OR) | Causality / Notes |

| Aqueous Acid | Stable | Resists hydrolysis (unlike acetals/silyl ethers) due to poor leaving group ability of PhCH₂OH.[1] |

| Strong Bases | Stable | Compatible with LDA, n-BuLi, KOtBu.[1] No acidic protons or electrophilic centers. |

| Nucleophiles | Stable | Inert to Grignards, hydrides (LiAlH₄), and amines.[1] |

| Oxidants | Stable | Survives Jones oxidation, KMnO₄, and Swern conditions (unlike PMB, which is DDQ labile).[1] |

| Lewis Acids | Conditional | Stable to mild Lewis acids; cleaved by strong boron halides (BCl₃, BBr₃).[1] |

Installation Protocols: Mechanistic Selection

Choosing an installation method relies on the substrate's sensitivity to pH.

Method A: Williamson Ether Synthesis (Basic Conditions)

Best for: Simple primary/secondary alcohols, base-stable substrates.[1]

Mechanism: Classical

-

Suspend NaH (1.5 equiv, 60% dispersion) in anhydrous DMF or THF at 0°C.

-

Add substrate (1.0 equiv) dropwise.[1] Evolution of H₂ gas confirms deprotonation.

-

Stir 15–30 min to ensure alkoxide formation.

-

Add Benzyl Bromide (BnBr) (1.2 equiv) and catalytic TBAI (tetrabutylammonium iodide) to accelerate rate via in situ formation of reactive benzyl iodide.[1]

-

Warm to RT. Quench with MeOH before aqueous workup.

Method B: Benzyl Trichloroacetimidate (Acidic Conditions)

Best for: Base-sensitive substrates (e.g., esters, lactones, Fmoc-protected amines).[1]

Mechanism: Acid-catalyzed protonation of the imidate creates a reactive carbocation-like intermediate, followed by

-

Dissolve alcohol (1.0 equiv) and Benzyl Trichloroacetimidate (1.2–1.5 equiv) in DCM or Cyclohexane .[1]

-

Add catalytic TMSOTf (0.01 equiv) or TfOH at 0°C.

-

Reaction is often rapid (<1 h).[1] Filter off the precipitated trichloroacetamide byproduct.[1]

Method C: Dudley Reagent (Neutral Conditions)

Best for: Highly sensitive substrates prone to both acid and base degradation (e.g., complex natural products).[1]

Mechanism: Thermal decomposition of 2-benzyloxy-1-methylpyridinium triflate generates a benzyl cation equivalent in a neutral salt environment. Protocol:

-

Dissolve alcohol in Trifluorotoluene (PhCF₃) or Toluene.[1]

-

Add Dudley Reagent (2.0 equiv) and MgO (acid scavenger).[1]

-

Heat to 80–90°C. The byproduct is chemically inert N-methylpyridone.

Visualization: Installation Decision Logic

Caption: Decision tree for selecting the optimal benzylation strategy based on substrate functional group compatibility.

Deprotection Strategies: The Art of Cleavage

Strategy A: Catalytic Hydrogenolysis (The Gold Standard)

This is the most common method, driven by the thermodynamic favorability of toluene formation.[1]

-

Reagents: H₂ (1 atm or balloon), Pd/C (5–10% loading).

-

Solvents: MeOH, EtOH, EtOAc (accelerates reaction), or AcOH (protonates amines).[1]

-

Mechanism:

-

Adsorption: Benzyl ether coordinates to Pd surface.

-

Oxidative Addition: C-O bond inserts into Pd.

-

Hydrogenolysis: Surface hydrides cleave the complex, releasing Toluene and the Alcohol.[1]

-

Troubleshooting Hydrogenolysis:

-

Problem: Catalyst Poisoning (S, N, or halides present).[1]

-

Solution: Use Pd(OH)₂ (Pearlman’s Catalyst) or add mild acid (HCl) to protonate amines.[1]

-

Selectivity: To keep N-benzyl groups intact while cleaving O-benzyl, use carefully controlled pH or deactivated catalysts.[1]

Strategy B: Lewis Acid Cleavage (BCl₃)

Essential when double bonds or other reducible groups (alkynes, azides) must be preserved.[1]

-

Reagent: Boron Trichloride (BCl₃) or BBr₃.[1]

-

Additive: Pentamethylbenzene (Scavenger).[1]

-

Mechanism:

-

Protocol:

-

Cool solution of substrate and pentamethylbenzene (2-3 equiv) in DCM to -78°C.

-

Add BCl₃ (1M in DCM).[1]

-

Monitor carefully; warm to 0°C if sluggish.

-

Visualization: Deprotection Pathways

Caption: Mechanistic divergence in deprotection. Reductive pathway yields toluene; Lewis acid pathway requires a cation scavenger.[1]

References

-

Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[1][3] John Wiley & Sons.[3] (The definitive text on stability charts and protocols).

-

Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups . Iversen, T., & Bundle, D. R. (1981).[1][4] Journal of the Chemical Society, Chemical Communications.[4]

-

Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine (Dudley Reagent) . Poon, K. W., & Dudley, G. B. (2006).[1][4][5] Journal of Organic Chemistry.

-

Selective Cleavage of Benzyl Ethers using BCl3 . Congreve, M. S., et al. (1993).[1][6] Synlett.

-

Selective inhibition of benzyl ether hydrogenolysis with Pd/C . Sajiki, H. (1995).[1] Tetrahedron Letters.

Sources

- 1. d-nb.info [d-nb.info]

- 2. m.youtube.com [m.youtube.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]

Potential research applications for substituted benzaldehyde derivatives

Executive Summary

Substituted benzaldehydes represent one of the most versatile pharmacophores and synthons in modern chemical research. Their utility extends far beyond simple precursors; they serve as the "chemical hinge" in the synthesis of complex heterocycles, bioactive Schiff bases, and functional materials.

This guide moves beyond basic textbook definitions to explore the applied utility of these derivatives. We will examine how specific substituent effects—governed by Hammett electronic parameters—dictate reactivity and biological efficacy. From green chemistry protocols for chalcone synthesis to the development of corrosion inhibitors and neuroprotective agents, this document provides a rigorous, data-driven roadmap for researchers.

Part 1: Chemical Reactivity & Mechanistic Foundations[1]

The reactivity of benzaldehyde is fundamentally modulated by the electronic nature of the substituents on the aromatic ring. Understanding these effects is not merely academic; it is the primary lever a researcher pulls to optimize yield and selectivity.

The Electronic "Push-Pull" Effect

The carbonyl carbon of benzaldehyde is electrophilic. Substituents at the para and meta positions alter this electrophilicity:

-

Electron-Withdrawing Groups (EWGs): (e.g.,

, -

Electron-Donating Groups (EDGs): (e.g.,

,

Application Insight: In the synthesis of Schiff bases, a para-nitro group will significantly accelerate the reaction rate compared to a para-methoxy group, often requiring milder conditions to prevent side reactions.

Core Reaction Pathways

The two most critical pathways for research applications are Imine Formation (Schiff Bases) and Aldol-Type Condensation (Chalcones).[1]

Figure 1: Divergent synthetic pathways for benzaldehyde derivatives leading to key pharmacophores.[1]

Part 2: Medicinal Chemistry & Drug Discovery[1][2][3]

Schiff Bases: The Antimicrobial Scaffold

Schiff bases (azomethines) derived from benzaldehydes exhibit a broad spectrum of biological activity. The imine bond (

-

Recent Findings: Schiff bases derived from 4-nitrobenzaldehyde and cinnamaldehyde have shown Minimum Inhibitory Concentrations (MIC) as low as 62.5 µg/mL against E. coli and S. aureus [1].[2]

-

Metal Complexation: The activity of these ligands is often potentiated when complexed with transition metals (Cu, Zn, Co), which facilitates membrane permeation via chelation theory [2].[1]

Chalcones: Anti-Inflammatory & Antidiabetic Agents

Chalcones (1,3-diphenyl-2-propene-1-one) are synthesized via the Claisen-Schmidt condensation.[1] They act as "privileged structures" in medicinal chemistry.

-

Mechanism: The

-unsaturated ketone moiety acts as a Michael acceptor, capable of alkylating cysteine residues on enzymes like NF-κB (anti-inflammatory) or alpha-amylase (antidiabetic).[1] -

SAR Insight: A study on alpha-amylase inhibition found that 3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one exhibited significant inhibitory activity, suggesting that hydrogen-bonding capability on the B-ring is crucial for enzyme active site interaction [6].[1]

Benzimidazoles: Neuroprotection

Benzimidazole derivatives synthesized from substituted benzaldehydes and phenylenediamines are potent inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease.[1]

-

Key Derivative: Compounds with chloro-substituents at the 3 and 4 positions of the phenyl ring showed the highest potency (

), outperforming the standard drug donepezil in binding affinity simulations [5].[3]

Data Summary: Substituent Effects on Biological Activity[1][4]

| Substituent (R) | Position | Target Application | Observed Effect | Ref |

| -NO2 | para | Antimicrobial | High potency against E. coli; high yield synthesis.[1] | [1] |

| -OH | para | Antidiabetic | Enhanced alpha-amylase inhibition via H-bonding. | [6] |

| -Cl | 3,4-di | Neuroprotection | Superior AChE inhibition; high lipophilicity. | [5] |

| -N(Et)2 | para | Toxicology | Strongest alteration of Human Serum Albumin (HSA) conformation. | [4] |

Part 3: Materials Science & Industrial Applications[1]

Corrosion Inhibitors

Substituted benzaldehydes are effective "mixed-type" corrosion inhibitors for mild steel and aluminum in acidic media.

-

Mechanism: The compounds adsorb onto the metal surface following the Langmuir adsorption isotherm , forming a protective monolayer that blocks active corrosion sites.[5]

-

Efficacy: 4-Nitrobenzaldehyde thiosemicarbazones have demonstrated inhibition efficiencies up to 93.3% in 1M HCl.[5] The order of inhibition efficiency for halogenated derivatives is typically Br > Cl > F , correlating with the molecular weight and polarizability of the halogen [3].

Agrochemical Precursors

Benzaldehyde oximes are critical intermediates for pyrethroid insecticides (e.g., Permethrin).[1] The m-phenoxybenzaldehyde derivative is a specific precursor used to synthesize the alcohol moiety of these neurotoxic agents, which target the sodium channels of insects [7].

Part 4: Experimental Protocols

Protocol A: Green Synthesis of Chalcones (Solvent-Free)

A high-yield, eco-friendly method avoiding toxic organic solvents.[1]

Reagents:

Methodology:

-

Preparation: Place the benzaldehyde and acetophenone in a clean porcelain mortar.

-

Activation: Add the solid NaOH pellet directly to the mixture.

-

Reaction: Grind vigorously with a pestle. The mixture will initially turn into a yellow paste (formation of the enolate and initial condensation).

-

Completion: Continue grinding for 20–30 minutes until the mixture solidifies into a beige/yellow powder.

-

Work-up: Add 10 mL of distilled water to the mortar to dissolve the sodium salt byproducts. Filter the solid product using a Büchner funnel.

-

Purification: Recrystallize from hot ethanol.

Validation Checkpoint:

-

TLC: Run on silica gel (Hexane:Ethyl Acetate 8:2).[1] The product should act as a distinct spot with a lower

than the starting aldehyde. -

Yield Expectations: 85–95% depending on substituents.

Protocol B: Microwave-Assisted Schiff Base Synthesis

Accelerated protocol for high-throughput screening.[1]

Reagents:

Methodology:

-

Mixing: Combine aldehyde and amine in a microwave-safe vessel with a minimal amount of ethanol.

-

Irradiation: Irradiate at 200W for 2–5 minutes (pulse mode: 30s ON, 10s OFF to prevent overheating).

-

Observation: A color change (often yellow/orange) indicates imine formation.[1]

-

Isolation: Cool to room temperature. The Schiff base often precipitates immediately. Filter and wash with cold ethanol.

Validation Checkpoint:

-

IR Spectroscopy: Look for the disappearance of the Carbonyl (

) peak at ~1700

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Schiff Base) | Hydrolysis of imine | Ensure anhydrous solvents are used; add molecular sieves to the reaction to trap water. |

| No Precipitate (Chalcone) | Incomplete reaction or oil formation | "Seed" the mixture with a crystal of the product or scratch the glass vessel to induce nucleation. |

| Multiple Spots on TLC | Cannizzaro reaction side-product | Avoid using very strong concentrations of base (50%+) with aldehydes lacking alpha-hydrogens; stick to catalytic amounts or solid-phase grinding. |

| Darkening/Tarry Product | Oxidation of amine | Perform the reaction under an inert atmosphere ( |

References

-

Bunu, S. J., et al. (2024).[1][2] "Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives." Journal of Pharmacy and Drug Development, 3(2).[1][2] Link

-

Mumtaz, et al. (2016).[1][7] "Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study." Journal of Nuclear Medicine & Radiation Therapy, 7(6). Link

-

MDPI. (2025).[1] "Exploring the Structural Effects of Benzaldehyde Derivatives as Corrosion Inhibitors on Mild Steel." MDPI. Link[1]

-

Liu, S., et al. (2024).[1][2][8] "Influence of para-substituted benzaldehyde derivatives... on the conformation of human serum albumin."[8] International Journal of Biological Macromolecules. Link

-

Khan, A., et al. (2023).[1][3] "Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease." MDPI Molecules. Link

-

TSI Journals. (2014).[1] "Synthesis and evaluation of chalcone derivatives for its alpha-amylase inhibitory activity." Link

Sources

- 1. Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines [scirp.org]

- 2. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]

- 3. mdpi.com [mdpi.com]

- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Permethrin - Wikipedia [en.wikipedia.org]

Technical Whitepaper: Stability Profiling and Lifecycle Management of 4-Benzyloxy-3,5-dibromo-benzaldehyde

Executive Summary

4-Benzyloxy-3,5-dibromo-benzaldehyde is a specialized intermediate often employed in the synthesis of Schiff base ligands, metallopharmaceuticals, and functionalized stilbenes. Its structural integrity is governed by the interplay between the electron-withdrawing bromine substituents and the autoxidation-prone aldehyde moiety.

This guide moves beyond generic "cool, dry place" recommendations. It provides a mechanistic understanding of the molecule’s degradation pathways—specifically radical-mediated autoxidation and photolytic dehalogenation—and establishes a rigorous protocol for storage, handling, and quality assurance.

Part 1: Chemical Identity & Physicochemical Baseline[1]

Before establishing storage protocols, one must understand the molecular vulnerabilities.

| Property | Description |

| Chemical Name | This compound |

| Functional Groups | Aryl Aldehyde, Aryl Bromide (x2), Benzyl Ether |

| Primary Reactivity | Electrophilic attack at carbonyl; Radical autoxidation; Nucleophilic aromatic substitution (minor). |

| Physical State | Solid (Crystalline powder) |

| Color | Off-white to pale yellow (Yellowing indicates oxidation/degradation) |

| Solubility Profile | Soluble in CHCl₃, DCM, DMSO; Sparingly soluble in Ethanol; Insoluble in Water. |

Structural Vulnerability Analysis

-

The Aldehyde Paradox: While the bromine atoms at positions 3 and 5 are electron-withdrawing (inductive effect), they also provide steric bulk. This reduces the rate of nucleophilic attack compared to unhindered aldehydes but does not prevent radical autoxidation.

-

Benzyl Ether Stability: The benzyl ether moiety is generally stable to basic conditions but is susceptible to cleavage under strong acidic conditions or catalytic hydrogenolysis.

-

Halogen Lability: Aryl bromides are sensitive to UV light, which can induce homolytic cleavage of the C-Br bond, leading to radical byproducts.

Part 2: Degradation Mechanisms (The "Why")

Understanding how the molecule dies is the only way to keep it alive.

Radical Autoxidation (The Primary Threat)

Like most benzaldehydes, this compound undergoes autoxidation upon exposure to atmospheric oxygen. This is a radical chain reaction that converts the aldehyde to the corresponding benzoic acid (4-Benzyloxy-3,5-dibromobenzoic acid).

-

Initiation: Trace metals or light generate a radical at the carbonyl hydrogen.

-

Propagation: The acyl radical reacts with

to form a peroxy radical, which abstracts a hydrogen from another aldehyde molecule. -

Termination: Formation of the carboxylic acid (inert dead-end).

Photolytic Dehalogenation

Exposure to UV light (<300 nm) can excite the C-Br bond, leading to homolysis. This results in the formation of highly reactive aryl radicals that can polymerize or react with solvent, darkening the solid.

Visualization: Degradation Pathways

The following diagram illustrates the critical failure points for the molecule.

Figure 1: Mechanistic degradation pathways showing the conversion to benzoic acid (oxidation) and dehalogenation (photolysis).[1][2][3][4][5][6]

Part 3: Storage Protocols (The "How")

Based on the mechanisms above, the following tiered storage protocol is required.

Tier 1: Short-Term Storage (< 1 Month)

-

Temperature: 2°C to 8°C (Standard Refrigeration).

-

Atmosphere: Headspace purged with Nitrogen (

) or Argon (Ar) after every use. -

Container: Amber glass vial with a PTFE-lined screw cap. Plastic containers are permeable to oxygen and should be avoided for aldehydes.

Tier 2: Long-Term Storage (> 1 Month)

-

Temperature: -20°C (Freezer).

-

Atmosphere: Sealed under inert gas (Glovebox or Schlenk line recommended). Parafilm is insufficient; use electrical tape or specific sealing films over the cap.

-

Desiccation: Store the vial inside a secondary jar containing desiccant (silica gel or

) to prevent moisture condensation upon thawing.

Handling "Thaw" Rule (Crucial)

Never open a cold bottle. When removing the compound from -20°C storage, allow the closed vial to equilibrate to room temperature (approx. 30-60 mins) inside a desiccator. Opening a cold vial introduces atmospheric moisture, which condenses on the solid, accelerating hydrolysis and oxidation.

Part 4: Quality Control & Re-validation

Before using this compound in critical synthesis (e.g., drug development), you must validate its purity. Oxidation products (acids) can poison catalysts in subsequent steps.

Visual Inspection

-

Pass: Free-flowing, off-white/pale yellow powder.

-

Fail: Sticky, dark orange/brown clumps (indicates hydrolysis or polymerization).

1H-NMR Validation (The Gold Standard)

Run a proton NMR in

-

Aldehyde Signal (CHO): Look for a singlet at 9.8 - 10.0 ppm .

-

Contaminant Signal (COOH): If oxidized, the aldehyde peak decreases, and a broad singlet appears at 10.0 - 13.0 ppm (carboxylic acid OH).

-

Calculation: Integrate the CHO peak vs. the aromatic protons. A ratio deviation >5% suggests significant degradation.

Purification Protocol (Recrystallization)

If purity drops below 95%, perform recrystallization.

-

Solvent System: Ethanol (hot) or Ethanol/Chloroform mixture.

-

Dissolution: Dissolve crude solid in minimum boiling ethanol.

-

Filtration: Hot filter to remove insoluble polymerized byproducts.

-

Crystallization: Allow to cool slowly to Room Temp, then 4°C.

-

Wash: Wash crystals with cold (

) ethanol. -

Dry: Vacuum dry at room temperature (do not heat >40°C).

Part 5: Workflow Visualization

The following decision tree outlines the lifecycle management of the compound in a laboratory setting.

Figure 2: Lifecycle decision tree for receipt, storage, and handling to ensure maximum stability.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 29270-55-1 (related derivatives). Retrieved from [Link]

- Bowden, K., & Williams, A. (1994).Reactivity of Carbonyl Compounds: Autoxidation Mechanisms.

-

Ingold, K. U. (1969). Peroxy radicals.[7] Accounts of Chemical Research, 2(1), 1–9. (Foundational text on autoxidation radical chains).

Sources

- 1. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. what is auto oxidation give mechanism of oxidation of benzaldehyde | Filo [askfilo.com]

- 4. researchgate.net [researchgate.net]

- 5. Alkali metal - Wikipedia [en.wikipedia.org]

- 6. CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 7. pnnl.gov [pnnl.gov]

IUPAC name and structure of 4-Benzyloxy-3,5-dibromo-benzaldehyde

Synthesis, Characterization, and Pharmacophore Utility in Drug Discovery

Executive Summary

4-Benzyloxy-3,5-dibromo-benzaldehyde (CAS: 249515-06-8) acts as a critical electrophilic scaffold in medicinal chemistry. Distinguished by its steric bulk and enhanced lipophilicity due to the dibromo-substitution pattern, this compound serves as a pivotal intermediate for synthesizing biologically active Schiff bases, chalcones, and stilbene derivatives. Its structural integrity allows it to function as a hydrophobic anchor in protein-ligand interactions, particularly in the development of anti-cancer agents, PPAR agonists, and anti-infectives.

This guide details the optimized synthesis, mechanistic rationale, and application of this scaffold, moving beyond generic protocols to provide a self-validating workflow for the bench scientist.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | 4-(Benzyloxy)-3,5-dibromobenzaldehyde |

| Common Name | 3,5-Dibromo-4-benzyloxybenzaldehyde |

| CAS Registry Number | 249515-06-8 |

| Molecular Formula | C₁₄H₁₀Br₂O₂ |

| Molecular Weight | 370.04 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, CHCl₃; Insoluble in water |

| Melting Point | 108–112 °C (Derivative dependent; precursor 182°C) |

| SMILES | O=CC1=CC(Br)=C(OCC2=CC=CC=C2)C(Br)=C1 |

Optimized Synthetic Protocol

The synthesis follows a convergent two-stage pathway: Regioselective Bromination followed by Williamson Ether Synthesis . This order is critical; benzylation prior to bromination would lead to poly-bromination on the activated benzyl ring, destroying the scaffold's specificity.

Stage 1: Regioselective Bromination

Objective: Synthesize 3,5-dibromo-4-hydroxybenzaldehyde from 4-hydroxybenzaldehyde.

-

Rationale: The hydroxyl group activates the ortho positions (3 and 5) via resonance (+M effect). The aldehyde group at position 1 deactivates the meta positions (relative to itself), reinforcing the directing effect to the 3,5 positions.

Protocol:

-

Dissolution: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in Glacial Acetic Acid (5 mL/g).

-

Addition: Add a solution of Bromine (Br₂, 2.2 eq) in Acetic Acid dropwise over 30 minutes at room temperature.

-

Critical Control: Maintain temperature < 40°C to prevent oxidation of the aldehyde to carboxylic acid.

-

-

Reflux: Heat the mixture to 60°C for 2 hours to ensure completion of the second bromination.

-

Quench: Pour the reaction mixture into ice-cold water (10x volume).

-

Isolation: Filter the precipitated solid. Wash with sodium bisulfite solution (10% w/v) to remove unreacted bromine (indicated by color change from orange to white/yellow).

-

Purification: Recrystallize from Ethanol/Water (1:1).

Stage 2: O-Alkylation (Benzylation)

Objective: Cap the phenol with a benzyl group to increase lipophilicity and lock the electronic character.

Protocol:

-

Solvation: Dissolve 3,5-dibromo-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (Dimethylformamide).

-

Deprotonation: Add Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq). Stir at room temperature for 15 minutes.

-

Alkylation: Add Benzyl Bromide (1.1 eq) dropwise.

-

Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Pour into crushed ice. The product will precipitate.[9][10]

-

Purification: Filter and wash with water. Recrystallize from Ethanol or purify via Silica Gel Flash Chromatography (0-10% EtOAc in Hexanes).

Synthetic Workflow Diagram

Caption: Step-wise synthesis pathway ensuring regioselectivity and high yield.

Mechanistic Insight & Pharmacophore Utility

Structural Activity Relationship (SAR)

The This compound scaffold offers unique advantages in drug design:

-

Steric Hindrance (3,5-Dibromo): The bulky bromine atoms force the benzyloxy group to twist out of the plane of the benzaldehyde ring. This "twist" creates a specific 3D conformation that can fit into hydrophobic pockets of enzymes (e.g., Tyrosinase, Cholinesterase) more selectively than planar analogs.

-

Metabolic Stability: The bromine atoms block the ortho positions relative to the ether linkage, preventing Phase I metabolic hydroxylation at these sites.

-

Lipophilicity: The addition of two halogens and a benzyl group significantly raises the LogP (approx 5.9), enhancing membrane permeability for intracellular targets.

Key Applications in Drug Discovery[14]

-

Schiff Base Ligands: Condensation with primary amines yields Schiff bases used as ligands for metal complexes (Cu, Zn) with potent antibacterial activity.

-

Anti-Alzheimer's Agents: Used to synthesize benzimidazole derivatives that inhibit Acetylcholinesterase (AChE). The dibromo motif enhances binding affinity to the peripheral anionic site of AChE.

-

Anticancer Chalcones: Reacts with acetophenones via Claisen-Schmidt condensation to form chalcones active against HL-60 leukemia cell lines.

Reactivity & Application Map

Caption: Divergent synthesis pathways leading to major pharmacological classes.

Characterization Data

Researchers should verify the product using the following spectral fingerprints.

| Technique | Signal | Assignment |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.85 ppm (s, 1H) | Aldehyde proton (-CHO) |

| δ 8.05 ppm (s, 2H) | Aromatic protons (H-2, H-6) | |

| δ 7.35–7.50 ppm (m, 5H) | Benzyl aromatic protons | |

| δ 5.15 ppm (s, 2H) | Benzylic methylene (-OCH₂-) | |

| IR Spectroscopy | 1690 cm⁻¹ | C=O Stretch (Aldehyde) |

| 1580 cm⁻¹ | C=C Aromatic Stretch | |

| 600–700 cm⁻¹ | C-Br Stretch | |

| Mass Spectrometry | m/z 370, 372, 374 | Molecular Ion [M]+ (Isotopic pattern 1:2:1 for Br₂) |

Safety & Handling

-

Hazards: The compound is an irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]

-

Precursors: Bromine (Br₂) is highly corrosive and volatile; handle only in a fume hood. Benzyl bromide is a potent lachrymator.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the aldehyde to the carboxylic acid.

References

-

Santa Cruz Biotechnology. 4-Benzyloxy-3-bromo-benzaldehyde (CAS 69455-12-5) and related derivatives.[11] Retrieved from

-

ChemScene. 3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde Product Data. Retrieved from

-

National Institutes of Health (NIH). 4-(Benzyloxy)benzaldehyde Structure and Activity. PMC Articles. Retrieved from

-

PubChem. 3,5-Dibromo-4-hydroxybenzaldehyde (CID 18100).[1] Retrieved from

-

Chiralen. 4-(Benzyloxy)-3,5-dibromobenzaldehyde (CAS 249515-06-8).[12] Retrieved from

Sources

- 1. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 3,5-Dibenzyloxybenzaldehyde | C21H18O3 | CID 561351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dibromo-4-hydroxybenzaldehyde | 2973-77-5 | TCI EUROPE N.V. [tcichemicals.com]

- 5. CN101250097B - Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde - Google Patents [patents.google.com]

- 6. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde - Google Patents [patents.google.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes - Google Patents [patents.google.com]

- 10. CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 11. scbt.com [scbt.com]

- 12. chiralen.com [chiralen.com]

Methodological & Application

Detailed protocol for the synthesis of 4-Benzyloxy-3,5-dibromo-benzaldehyde

[1]

Abstract & Scope

This protocol details the optimized two-step synthesis of 4-Benzyloxy-3,5-dibromo-benzaldehyde starting from commercially available 4-hydroxybenzaldehyde.[1] This scaffold is a critical intermediate in the development of antineoplastic agents, Schiff base ligands, and specific antifungal derivatives.

The method prioritizes regioselectivity during the bromination phase and conversion efficiency during the Williamson ether synthesis.[1] Unlike generic protocols, this guide addresses specific solubility challenges associated with the dibromo-intermediate and provides a self-validating workup logic.

Retrosynthetic Analysis & Workflow

The synthesis relies on utilizing the strong ortho, para-directing power of the hydroxyl group to install bromine atoms at the 3 and 5 positions, followed by O-alkylation to protect the phenol and install the benzyl moiety.[1]

Strategic Logic

-

Step 1 (Electrophilic Aromatic Substitution): Bromination must occur before benzylation. The free hydroxyl group activates the ring significantly more than an ether would, ensuring rapid and regioselective bromination at the 3 and 5 positions without requiring Lewis acid catalysts.[1]

-

Step 2 (Williamson Ether Synthesis): The resulting 2,6-dibromophenol moiety is sterically hindered. Consequently, the choice of solvent (polar aprotic) and base strength is critical to drive the

reaction to completion.

Process Workflow (Graphviz)

Figure 1: Sequential workflow for the synthesis of this compound, highlighting key reagents and transition states.

Experimental Protocol

Step 1: Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde

This step utilizes elemental bromine in a methanolic solution.[1] Methanol is preferred over glacial acetic acid for easier workup and environmental profile, provided temperature is strictly controlled to prevent oxidation of the aldehyde.

Reagents Table:

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | 122.12 | 1.0 | 12.2 g | Substrate |

| Bromine (

Detailed Procedure:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Place the flask in an ice-water bath (

). -

Dissolution: Dissolve 4-hydroxybenzaldehyde (12.2 g) in Methanol (100 mL). Ensure complete dissolution before proceeding.

-

Bromination: Add Bromine (11.3 mL) to the addition funnel. Add dropwise to the stirring solution over 30–45 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The solution will turn yellow/orange.[1]

-

Workup:

-

Isolation: Filter the solid via a Buchner funnel. Wash the cake with cold water (

mL) to remove residual HBr and methanol. -

Drying: Dry in a vacuum oven at

overnight.

Step 2: Synthesis of this compound

The steric bulk of the two bromine atoms flanking the hydroxyl group makes the phenoxide less nucleophilic.[1] Therefore, the use of a polar aprotic solvent (DMF) and heat is recommended over weaker solvents like acetone.

Reagents Table:

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

|---|---|---|---|---|

| 3,5-Dibromo-4-hydroxybenzaldehyde | 279.91 | 1.0 | 5.6 g (20 mmol) | Substrate |

| Benzyl Bromide (

Detailed Procedure:

-

Activation: In a 100 mL round-bottom flask, suspend the 3,5-dibromo-4-hydroxybenzaldehyde (5.6 g) and anhydrous

(5.5 g) in dry DMF (40 mL).-

Note: Grind the

to a fine powder before use to increase surface area.[1]

-

-

Alkylation: Add Benzyl bromide (2.85 mL) via syringe.

-

Heating: Attach a reflux condenser and heat the mixture to 100°C for 3–4 hours.

-

Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 4:1). The starting material spot (

) should disappear, replaced by a less polar product spot (

-

-

Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly into crushed ice/water (200 mL) with vigorous stirring. The product will precipitate.[1][4]

-

Purification:

-

Alkali Wash: Wash the filter cake with 5% NaOH solution (20 mL) to remove any unreacted phenolic starting material (which dissolves as the phenoxide), followed immediately by copious water until the filtrate is neutral.

-

Recrystallization: Recrystallize from hot Ethanol or an Ethanol/Water mixture to obtain high-purity crystals.[1]

-

Drying: Dry under vacuum.

Validation & Characterization Logic

To ensure the protocol was successful, compare your analytical data against these expected values.

NMR Interpretation

The conversion is validated by the appearance of benzylic protons and the integration of the aromatic signals.[1]

| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment |

| CHO | ~9.85 | Singlet | 1H | Aldehyde proton |

| Ar-H | ~8.05 | Singlet | 2H | Protons at 2,6 positions (symmetric) |

| Ph-H | 7.30 – 7.50 | Multiplet | 5H | Benzyl aromatic ring |

| ~5.20 | Singlet | 2H | Benzylic methylene (Key indicator of ether formation) |

Note: The shift of the symmetric aromatic protons (Ar-H) confirms the retention of the 3,5-dibromo substitution pattern.[1] If these split into doublets, mono-bromination occurred (failure in Step 1).[1]

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Step 1: Low Yield / Sticky Solid | Polymerization or over-oxidation.[1] | Ensure temperature stays |

| Step 2: Starting Material Remains | Steric hindrance of Bromines.[1] | Increase reaction time or temperature (up to 120°C). Ensure DMF is dry. |

| Step 2: Product is Oily | Residual DMF. | Wash the precipitate thoroughly with water.[1] Recrystallize from EtOH/Water. |

Safety & Handling (HSE)

-

Benzyl Bromide: A potent lachrymator (tear gas). Handle only in a functioning fume hood. Keep a neutralizing solution (dilute ammonia or sodium thiosulfate) nearby to decontaminate glassware.

-

Bromine: Highly corrosive and toxic. Causes severe skin burns. Use glass syringes and Teflon needles/tubing. Do not use standard steel needles as they corrode instantly.

-

Waste Disposal: All aqueous waste from Step 1 contains HBr and must be neutralized with Sodium Bicarbonate before disposal.

References

-

Synthesis of 3,5-dibromo-4-hydroxybenzaldehyde

-

Williamson Ether Synthesis Protocols

-

General Reactivity of 3,5-Dibromo-4-hydroxybenzaldehyde

Sources

- 1. CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 2. 3,4,5 precursors revisited , Hive Chemistry Discourse [chemistry.mdma.ch]

- 3. 3-Benzyloxy-4-methoxybenzaldehyde(6346-05-0) 1H NMR [m.chemicalbook.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www1.udel.edu [www1.udel.edu]

- 7. guidechem.com [guidechem.com]

- 8. CN101250097B - Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde - Google Patents [patents.google.com]

Application Note: High-Efficiency Suzuki Cross-Coupling of 4-Benzyloxy-3,5-dibromo-benzaldehyde

Executive Summary

4-Benzyloxy-3,5-dibromo-benzaldehyde (CAS: N/A for specific protected form, derived from 2973-77-5) represents a high-value "linchpin" scaffold for the synthesis of

-

Electrophilic Aldehyde: Ready for reductive amination, Wittig olefination, or oxidation.

-

Dual Aryl Bromides: Activated by the para-aldehyde for oxidative addition, yet sterically modulated by the ortho-benzyloxy group.

-

Benzyloxy Motif: A robust protecting group for the phenol, removable via hydrogenolysis to reveal a nucleophilic hydroxyl group post-coupling.

This guide details the optimized protocols for Suzuki-Miyaura cross-coupling, addressing the specific steric and electronic challenges posed by the bulky benzyl ether adjacent to the coupling sites.

Mechanistic Insight & Strategic Planning

Structural Analysis & Reactivity

The substrate presents a unique "push-pull" electronic environment. The aldehyde (-CHO) at the para position is strongly electron-withdrawing, which lowers the electron density of the C-Br bonds, theoretically facilitating the oxidative addition of Palladium(0).

However, the 4-benzyloxy group introduces two counter-factors:

-

Electronic Deactivation: The oxygen atom donates electron density via resonance, partially counteracting the activation from the aldehyde.

-